REACTION_SMILES
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[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[OH:1][c:2]1[c:3]([C:16]#[N:17])[cH:4][n:5][c:6]2[c:7]([O:14][CH3:15])[cH:8][cH:9][c:10]([O:12][CH3:13])[c:11]12.[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22]>>[c:2]1([Cl:20])[c:3]([C:16]#[N:17])[cH:4][n:5][c:6]2[c:7]([O:14][CH3:15])[cH:8][cH:9][c:10]([O:12][CH3:13])[c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(OC)c2c(O)c(C#N)cnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(OC)c2c(Cl)c(C#N)cnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |